molecular formula C11H25NO2 B15184438 1-(Diethylamino)-3-(1,1-dimethylethoxy)-2-propanol CAS No. 136987-55-8

1-(Diethylamino)-3-(1,1-dimethylethoxy)-2-propanol

Cat. No.: B15184438
CAS No.: 136987-55-8
M. Wt: 203.32 g/mol
InChI Key: GLDGBVXTRSSESY-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-(1,1-dimethylethoxy)-2-propanol is an organic compound with a complex structure, characterized by the presence of both diethylamino and dimethylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-(1,1-dimethylethoxy)-2-propanol typically involves the reaction of diethylamine with a suitable precursor containing the 1,1-dimethylethoxy group. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include diethylamine, 1,1-dimethylethoxy-containing compounds, and appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-(1,1-dimethylethoxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(Diethylamino)-3-(1,1-dimethylethoxy)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-(1,1-dimethylethoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethylamino)-2-propanol: Lacks the 1,1-dimethylethoxy group, resulting in different chemical properties and applications.

    3-(1,1-Dimethylethoxy)-2-propanol:

Uniqueness

1-(Diethylamino)-3-(1,1-dimethylethoxy)-2-propanol is unique due to the presence of both diethylamino and dimethylethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

136987-55-8

Molecular Formula

C11H25NO2

Molecular Weight

203.32 g/mol

IUPAC Name

1-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol

InChI

InChI=1S/C11H25NO2/c1-6-12(7-2)8-10(13)9-14-11(3,4)5/h10,13H,6-9H2,1-5H3

InChI Key

GLDGBVXTRSSESY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC(C)(C)C)O

Origin of Product

United States

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